molecular formula C8H12O2 B15471619 Methyl 5-methylhexa-2,4-dienoate CAS No. 52148-91-1

Methyl 5-methylhexa-2,4-dienoate

Cat. No.: B15471619
CAS No.: 52148-91-1
M. Wt: 140.18 g/mol
InChI Key: KVAJOLKSQLKPHT-UHFFFAOYSA-N
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Description

Methyl 5-methylhexa-2,4-dienoate (C₈H₁₂O₂) is an α,β-unsaturated ester characterized by conjugated double bonds at positions 2 and 4 and a methyl substituent at position 3. It is primarily studied in stereoselective isomerization reactions, where its E/Z isomerization is mediated by dinuclear palladium complexes, achieving >99% selectivity for the Z-isomer under controlled conditions . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex cyclic systems like chrysanthemic acid derivatives .

Properties

CAS No.

52148-91-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 5-methylhexa-2,4-dienoate

InChI

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-6H,1-3H3

InChI Key

KVAJOLKSQLKPHT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents/Features Key Applications/Reactions References
Methyl 5-methylhexa-2,4-dienoate C₈H₁₂O₂ 5-methyl, 2,4-diene E/Z isomerization (Pd-mediated), natural product synthesis
Methyl sorbate (Methyl (2E,4E)-hexa-2,4-dienoate) C₇H₁₀O₂ No methyl substituent Food preservative, flavoring agent
Methyl (2E,4E)-7-oxohepta-2,4-dienoate C₈H₁₀O₃ 7-keto group Photodegradation byproduct in UV/TiO₂ systems
Methyl 3-(trimethylsilyl)hexa-3,4-dienoate C₁₀H₁₈O₂Si 3-trimethylsilyl, allene structure Enantioselective reactions with ortho-quinone methides
2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoate C₆H₈O₄ Hydroxyl and keto groups Intermediate in bacterial meta-cleavage pathways

Reactivity and Functional Differences

The 5-methyl group sterically influences the transition state, favoring the Z-isomer via dinuclear palladium adduct stabilization .

Photodegradation Pathways: Unlike methyl (2E,4E)-7-oxohepta-2,4-dienoate, which forms during UV/TiO₂ degradation of phthalates, this compound lacks reported photodegradation products, suggesting greater stability under similar conditions .

Silylated analogs (e.g., methyl 3-(trimethylsilyl)hexa-3,4-dienoate) enable asymmetric cycloadditions due to their electron-deficient allene moieties .

Physicochemical Properties

  • Boiling Point/Solubility: The 5-methyl group in this compound increases hydrophobicity compared to methyl sorbate, reducing aqueous solubility.
  • Spectroscopic Data: NMR and MS profiles distinguish this compound from analogs via methyl singlet integration (δ 1.8 ppm) and molecular ion peaks at m/z 140 .

Q & A

Q. Advanced Research Focus

  • Chain Length Effects : Compared to methyl deca-3,5-dienoate (C10_{10}H16_{16}O2_2), shorter chains in Methyl sorbate increase electrophilicity, accelerating nucleophilic attacks but reducing thermal stability.
  • Substituent Effects : Electron-withdrawing groups (e.g., cyano in ethyl 2-cyano-5-methylhexa-2,4-dienoate) enhance dienophile reactivity, while phenyl groups (e.g., ethyl 5-phenylpenta-2,4-dienoate) introduce steric hindrance.
  • Data-Driven Design : Use Hammett plots to correlate substituent σ values with reaction rates for predictive modeling .

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